



Technical Support Center: Identifying Off-Target Effects of Imatinib Mesylate

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Compound of Interest		
Compound Name:	Imatinib Mesylate	
Cat. No.:	B000444	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of identifying and validating the off-target effects of **imatinib mesylate** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and key off-targets of imatinib?

A1: Imatinib is a tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] It also potently inhibits other tyrosine kinases such as c-KIT and PDGF-R, which are implicated in gastrointestinal stromal tumors (GIST).[3][4][5] However, extensive research has revealed that imatinib interacts with several other kinases and proteins, leading to off-target effects. Notable off-targets include the Discoidin Domain Receptor 1 (DDR1) and the quinone reductase NQO2.[6]

Q2: Why is it important to identify the off-target effects of imatinib?

A2: Identifying off-target effects is crucial for several reasons. Firstly, it helps in understanding the complete pharmacological profile of the drug, including potential side effects and toxicities.

[6] Secondly, these "off-target" interactions may present opportunities for drug repositioning, where imatinib could be used to treat other diseases.

[7] For instance, its effects on the immune system and metabolic pathways are areas of active investigation.



Q3: What are the common experimental approaches to identify imatinib's off-targets?

A3: Several methods are employed to identify off-target effects. The most common are:

- Activity-Based Kinase Profiling: This method uses large panels of recombinant kinases to determine the inhibitory activity of a compound against a wide array of kinases simultaneously.[8]
- Chemical Proteomics: This approach uses a modified version of the drug to "fish out" binding partners from cell lysates, which are then identified using mass spectrometry.[9][10][11][12]
- Cellular Thermal Shift Assay (CETSA): This technique assesses drug binding to its target in a cellular context by measuring changes in protein thermal stability upon drug binding.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of imatinib against its primary targets and known off-targets. This data is crucial for designing experiments and interpreting results.

Table 1: Imatinib IC50 Values for Primary On-Targets

Target	IC50 (μM)	Assay Type
v-Abl	0.6	Cell-free
c-Kit	0.1	Cell-based
PDGFR	0.1	Cell-free

Source:[3][4][5]

Table 2: Imatinib IC50 Values for Known Off-Targets



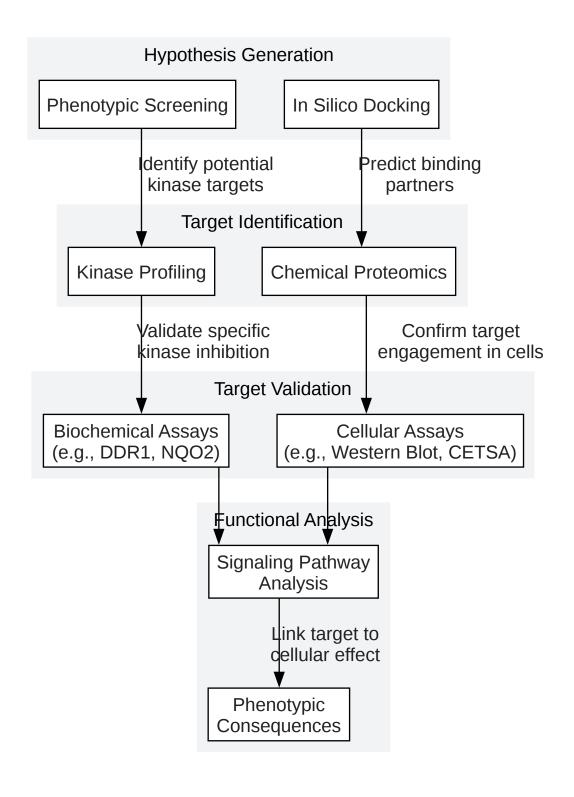
Target	IC50 (μM)	Assay Type
NQO2	0.183	Fluorescence-based
ATP-sensitive K+ channel	9.4	Electrophysiology
c-Abl	0.1-0.3	Cell-based

Source:[13][14]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the signaling pathways affected by imatinib can provide a clearer understanding of its off-target effects.

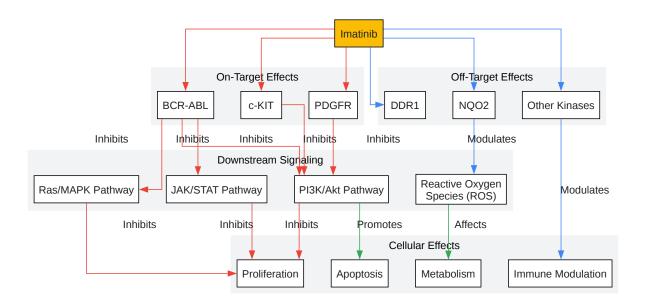




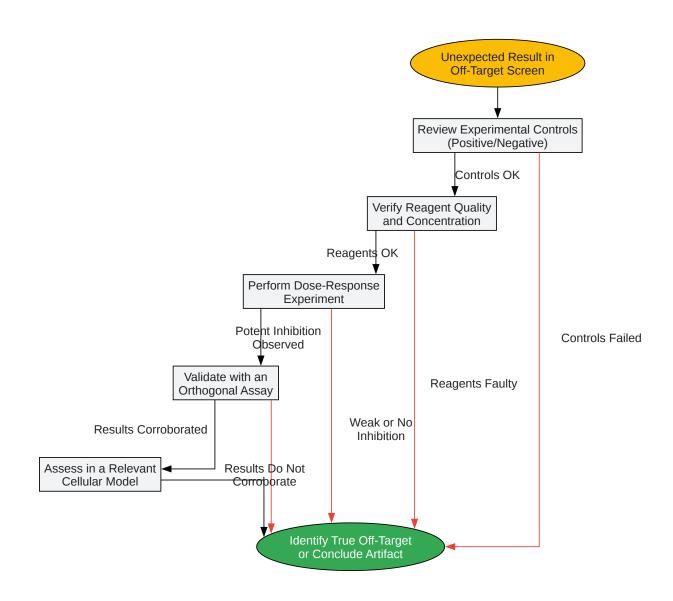
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Caption: General workflow for identifying drug off-target effects.









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